molecular formula C17H19N3O5S B2435455 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide CAS No. 2309341-31-7

4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2435455
CAS No.: 2309341-31-7
M. Wt: 377.42
InChI Key: AZHIHZRANPZRCI-UHFFFAOYSA-N
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Description

4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a dioxopiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxopiperazine moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furan and thiophene oxides.

    Reduction: Formation of hydroxyl derivatives of the dioxopiperazine moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. The presence of the dioxopiperazine moiety suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The combination of furan, thiophene, and dioxopiperazine rings may confer unique biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In industry, the compound could find applications in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties of the furan and thiophene rings.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The dioxopiperazine moiety could act as a chelating agent, binding to metal ions and affecting their biological availability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer a unique set of chemical and biological properties not found in other compounds.

Properties

IUPAC Name

4-ethyl-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-10-11(21)13-5-6-14(26-13)12-4-3-9-25-12/h3-6,9,11,21H,2,7-8,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHIHZRANPZRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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